Phenol, 4-ethyl-2-isopropyl-
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Overview
Description
Phenol, 4-ethyl-2-isopropyl- is an organic compound that belongs to the class of phenols It consists of a phenol molecule substituted with an ethyl group at the 4-position and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-ethyl-2-isopropyl- can be synthesized through the alkylation of phenol with ethylene and propylene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. The process can be summarized as follows:
Alkylation of Phenol: Phenol reacts with ethylene and propylene in the presence of AlCl3 to form the desired product.
Reaction Conditions: The reaction is carried out at a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-ethyl-2-isopropyl- involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalysts ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-ethyl-2-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-ethyl-2-isopropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenol, 4-ethyl-2-isopropyl- involves its interaction with biological molecules and cellular pathways. The compound can exert its effects through:
Proteolysis: Dissolving tissue on contact via proteolysis.
Neurolysis: Producing chemical neurolysis when injected near nerves, affecting nerve fibers.
Comparison with Similar Compounds
Phenol, 4-ethyl-2-isopropyl- can be compared with other similar compounds such as:
4-Isopropylphenol: Similar structure but lacks the ethyl group.
Thymol (2-isopropyl-5-methylphenol): Contains a methyl group instead of an ethyl group.
Phenol: The parent compound without any alkyl substitutions.
Uniqueness
Phenol, 4-ethyl-2-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
74926-85-5 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-11(12)10(7-9)8(2)3/h5-8,12H,4H2,1-3H3 |
InChI Key |
HFXZXGVECOWQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C)C |
Origin of Product |
United States |
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